molecular formula C8H14O2 B1583805 6-Methyl-2,4-heptanedione CAS No. 3002-23-1

6-Methyl-2,4-heptanedione

Cat. No.: B1583805
CAS No.: 3002-23-1
M. Wt: 142.2 g/mol
InChI Key: IGMOYJSFRIASIE-UHFFFAOYSA-N
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Description

6-Methyl-2,4-heptanedione is an organic compound with the molecular formula C8H14O2. It is also known by other names such as 6-Methylheptane-2,4-dione and 6-Methylheptan-2,4-dione . This compound is a beta-diketone, which means it contains two ketone groups separated by a single carbon atom. It is a colorless to faint yellow liquid with a molecular weight of 142.20 g/mol .

Preparation Methods

6-Methyl-2,4-heptanedione can be synthesized through various methods. One common synthetic route involves the reaction of isovaleryl chloride with acetone in the presence of a base such as sodium hydroxide. The reaction proceeds through a Claisen condensation mechanism, resulting in the formation of this compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

6-Methyl-2,4-heptanedione undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include bases like sodium hydroxide for condensation reactions, oxidizing agents like potassium permanganate for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions . Major products formed from these reactions include carboxylic acids, alcohols, and larger molecules with multiple functional groups .

Scientific Research Applications

Introduction to 6-Methyl-2,4-Heptanedione

This compound is an organic compound with the molecular formula C8H14O2C_8H_{14}O_2. It is classified as a diketone and is known for its versatile applications in various fields, including organic synthesis, pharmaceuticals, and material science. This article explores its scientific research applications, supported by data tables and case studies.

Organic Synthesis

This compound is widely used in organic synthesis due to its ability to participate in various reactions:

  • Knoevenagel Condensation: This reaction involves the formation of carbon-carbon bonds, which is essential for synthesizing larger organic molecules. It is particularly useful in creating compounds with potential pharmaceutical applications .
  • Cyclocondensation Reactions: The compound can undergo cyclocondensation and deacetylation reactions, leading to the synthesis of disubstituted furans, which are important in medicinal chemistry .

Pharmaceutical Applications

Research has shown that derivatives of this compound exhibit potential as dual activity effectors targeting angiotensin II type 1 receptors and peroxisome proliferator-activated receptor-γ (PPAR-γ). These receptors are significant in cardiovascular health and metabolic disorders .

Material Science

The compound is also explored for its role in synthesizing advanced materials. Its reactivity allows it to be incorporated into polymer matrices or used as a precursor for developing functional materials with specific properties.

Analytical Chemistry

This compound serves as a reagent in analytical chemistry for detecting various metal ions through complexation reactions. Its ability to form stable complexes makes it valuable for environmental monitoring and quality control in industrial processes .

Case Study 1: Synthesis of Disubstituted Furans

In a study published in a peer-reviewed journal, researchers utilized this compound for the cyclocondensation of dibromo(phenylsulfonyl)propene derivatives. This method proved effective in synthesizing disubstituted furans with promising biological activity .

Case Study 2: Dual Activity Effectors

A recent investigation into the pharmacological properties of compounds derived from this compound revealed their potential as dual activity effectors on angiotensin II type 1 receptors and PPAR-γ. This study highlights the compound's relevance in developing new therapeutic agents for treating hypertension and metabolic syndrome .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Organic SynthesisInvolved in Knoevenagel condensation and cyclocondensation reactionsEffective in forming carbon-carbon bonds
Pharmaceutical ResearchPotential dual activity effectors targeting specific receptorsPromising candidates for hypertension therapy
Material ScienceUsed as a precursor for advanced materialsValuable for developing functional polymers
Analytical ChemistryReagent for detecting metal ions through complexationUseful in environmental monitoring

Mechanism of Action

The mechanism of action of 6-Methyl-2,4-heptanedione involves its ability to participate in various chemical reactions due to the presence of two reactive ketone groups. These ketone groups can undergo nucleophilic addition, oxidation, and reduction reactions, allowing the compound to interact with other molecules and form new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Comparison with Similar Compounds

6-Methyl-2,4-heptanedione can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structure, which provides a balance between steric hindrance and reactivity, making it a versatile intermediate in organic synthesis .

Biological Activity

6-Methyl-2,4-heptanedione, also known as 6-Methylheptan-2,4-dione, is a beta-diketone with the molecular formula C8H14O2C_8H_{14}O_2 and a molecular weight of approximately 142.20 g/mol. Its structure features two carbonyl groups (C=O) flanked by a methyl group, contributing to its reactivity and biological activity. This compound has garnered attention for its potential applications in various fields, including medicinal chemistry and agricultural science.

The biological activity of this compound can be attributed to its ability to interact with biological systems through several mechanisms:

  • Antimicrobial Properties : Studies have indicated that beta-diketones, including this compound, exhibit antimicrobial activity against a range of pathogens. This is primarily due to their ability to disrupt cellular membranes and inhibit enzyme functions critical for microbial survival .
  • Enzyme Inhibition : The compound has been shown to act as an inhibitor of certain enzymes, which may be beneficial in therapeutic contexts. For instance, it has been explored for its effects on angiotensin II type 1 receptors and peroxisome proliferator-activated receptor-γ (PPAR-γ), both of which are significant in cardiovascular health and metabolic regulation .

Case Studies

  • Antimicrobial Activity : A study demonstrated that this compound displayed significant inhibitory effects against various bacterial strains. The compound's efficacy was tested using disc diffusion methods, showing zones of inhibition comparable to standard antibiotics .
  • Potential in Agriculture : Research highlighted the use of this compound as a biocontrol agent against crop pathogens. Its volatile nature allows it to act effectively in agricultural settings, providing an eco-friendly alternative to synthetic pesticides .
  • Therapeutic Applications : In pharmacological studies, this compound was assessed for its role in modulating metabolic pathways associated with obesity and diabetes through PPAR-γ activation. This suggests its potential as a therapeutic agent for metabolic disorders .
PropertyValue
Molecular FormulaC8H14O2C_8H_{14}O_2
Molecular Weight142.20 g/mol
CAS Registry Number3002-23-1
IUPAC Name6-Methylheptan-2,4-dione
StructureStructure

Biological Activity Summary

Activity TypeDescriptionReference
AntimicrobialInhibitory effects against bacterial strains
Enzyme InhibitionModulation of PPAR-γ and angiotensin II receptors
Biocontrol AgentEffective against crop pathogens

Properties

IUPAC Name

6-methylheptane-2,4-dione
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InChI

InChI=1S/C8H14O2/c1-6(2)4-8(10)5-7(3)9/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGMOYJSFRIASIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5062768
Record name 2,4-Heptanedione, 6-methyl-
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Molecular Weight

142.20 g/mol
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Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name 6-Methyl-2,4-heptanedione
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CAS No.

3002-23-1
Record name 6-Methyl-2,4-heptanedione
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Record name 2,4-Heptanedione, 6-methyl-
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Record name 2,4-Heptanedione, 6-methyl-
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Record name 6-methylheptane-2,4-dione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What do we know about the kinetics of 6-methyl-2,4-heptanedione's interaction with metal ions?

A1: Research has focused on understanding how this compound interacts with metal ions, specifically iron(III) []. Studies using spectrophotometry revealed that the reaction forms a monocomplex, with the enol form of this compound playing a key role. Interestingly, the reaction proceeds through two parallel pathways: one independent of acid concentration and the other inversely proportional to acid concentration. This suggests a complex reaction mechanism influenced by the surrounding chemical environment.

Q2: How does the structure of this compound compare to similar compounds, and what insights into its properties can we gain from this comparison?

A2: A closely related compound, 3,5-heptanedione, has also been studied for its reaction with iron(III) []. Comparing the kinetic constants for both this compound and 3,5-heptanedione provides valuable insight into the impact of the methyl group's position on the reaction rate. This structure-activity relationship (SAR) analysis is crucial for understanding how subtle structural modifications in β-diketones can influence their reactivity with metal ions.

Q3: Beyond its interaction with iron, what other research has been conducted on this compound?

A3: Researchers have successfully crystallized a copper(II) complex incorporating this compound as a ligand []. The resulting compound, (N,N,N′,N′-Tetramethyl-1,2-diaminoethane)(1,1,1-trifluoro-6-methyl-2,4-heptanedionato)copper(II) perchlorate, has been characterized using X-ray diffraction, providing detailed insights into its three-dimensional structure. This structural data is essential for understanding the coordination chemistry of this compound and its potential applications in various fields.

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